7-Bromo-2-chloro-1,5-naphthyridine
Overview
Description
7-Bromo-2-chloro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to the naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-1,5-naphthyridine typically involves the reaction of 1,5-naphthyridine derivatives with brominating and chlorinating agents. One common method involves the use of phosphorus oxychloride (POCl3) to chlorinate 1,5-naphthyridine-2(1H)-one, followed by bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is also common to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-chloro-1,5-naphthyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as potassium carbonate (K2CO3), and a solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and ligands are often used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-naphthyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
7-Bromo-2-chloro-1,5-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic compounds, including dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. The compound can also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,5-naphthyridine: Lacks the bromine atom but shares similar chemical properties.
7-Bromo-1,5-naphthyridine: Lacks the chlorine atom but exhibits similar reactivity.
1,5-Naphthyridine: The parent compound without any halogen substitutions.
Uniqueness
7-Bromo-2-chloro-1,5-naphthyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity. The combination of these halogens allows for specific interactions with molecular targets that are not possible with other naphthyridine derivatives.
Properties
IUPAC Name |
7-bromo-2-chloro-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFKNUQKQAMKLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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